1-Imino-1lambda6-thietan-1-one

Synthetic Organic Chemistry Stereoselective Synthesis Sulfoximine Chemistry

1-Imino-1lambda6-thietan-1-one (CAS 1609964-33-1), also known as 1-iminothietane 1-oxide or S,S-(Propane-1,3-diyl)sulfoximine, is a four-membered cyclic sulfoximine derivative with the molecular formula C3H7NOS and a molecular weight of 105.16 g/mol. It is characterized by a sulfur(VI) center bonded to an oxygen atom and an imino (=NH) group within a strained thietane ring, giving it unique chemical properties and reactivity.

Molecular Formula C3H7NOS
Molecular Weight 105.16
CAS No. 1609964-33-1
Cat. No. B2989320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Imino-1lambda6-thietan-1-one
CAS1609964-33-1
Molecular FormulaC3H7NOS
Molecular Weight105.16
Structural Identifiers
SMILESC1CS(=N)(=O)C1
InChIInChI=1S/C3H7NOS/c4-6(5)2-1-3-6/h4H,1-3H2
InChIKeyZEFVMVQDERGRCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Imino-1lambda6-thietan-1-one (CAS 1609964-33-1): A Versatile Thietane-Based Sulfoximine Building Block for Chemical Synthesis


1-Imino-1lambda6-thietan-1-one (CAS 1609964-33-1), also known as 1-iminothietane 1-oxide or S,S-(Propane-1,3-diyl)sulfoximine, is a four-membered cyclic sulfoximine derivative with the molecular formula C3H7NOS and a molecular weight of 105.16 g/mol . It is characterized by a sulfur(VI) center bonded to an oxygen atom and an imino (=NH) group within a strained thietane ring, giving it unique chemical properties and reactivity . The compound is primarily utilized as a versatile synthetic intermediate in organic and medicinal chemistry, serving as a precursor to functionalized thietane derivatives and sulfoximine-containing scaffolds .

Why Generic 1-Imino-1lambda6-thietan-1-one Substitution Fails: Differentiated Reactivity and Purity Drive Reproducible Outcomes


The scientific utility of 1-Imino-1lambda6-thietan-1-one hinges on its precise chemical identity, purity, and the synthetic route employed. In-class sulfoximines or thietane derivatives cannot be substituted without compromising experimental outcomes, as subtle variations in ring size, substituents, or oxidation state at sulfur dramatically alter reactivity, stereoselectivity, and biological activity . The commercial availability of this specific compound at defined purities (typically 95% or 98%) enables reproducible functionalization, such as stereocontrolled lithiation/electrophile trapping sequences, which would be unattainable with crude mixtures or closely related analogs [1]. Furthermore, the lack of comprehensive biological or physicochemical data for many analogs makes direct substitution a high-risk endeavor, particularly in medicinal chemistry programs where subtle structural differences can translate to major changes in target engagement or pharmacokinetics .

Quantitative Differentiation of 1-Imino-1lambda6-thietan-1-one: Comparative Reactivity, Purity, and Synthetic Utility


Stereoselective Functionalization via Lithiation/Electrophile Trapping: High Syn-Selectivity for N-Boc Derivatives

Functionalization of 1-Imino-1lambda6-thietan-1-one (as its N-Boc derivative) via lithiation/electrophile trapping proceeds with high stereocontrol, preferentially installing electrophiles syn to the oxygen on sulfur. This stereochemical bias is a direct consequence of the four-membered ring strain and the unique electronic environment of the sulfoximine sulfur [1]. In contrast, the analogous reaction starting from thietan-1-one followed by N-transfer can be tuned to give the syn-to-nitrogen isomer, demonstrating a divergence in stereochemical outcome based on the synthetic sequence [1].

Synthetic Organic Chemistry Stereoselective Synthesis Sulfoximine Chemistry

Commercial Purity Grades: 95% vs. 98% – Impact on Synthetic Reproducibility

1-Imino-1lambda6-thietan-1-one is commercially available at two primary purity grades: 95% and 98%. The 98% grade, offered by suppliers such as Bidepharm and CymitQuimica , is recommended for sensitive synthetic applications where trace impurities could interfere with catalytic cycles or lead to side reactions. The 95% grade, while suitable for many routine transformations, may contain up to 5% impurities (e.g., residual solvents, unreacted starting materials) that could affect reaction yields or complicate purification, particularly in multistep sequences .

Chemical Procurement Synthetic Reproducibility Purity Analysis

Unique Chemical Reactivity Profile: Thietane Ring Strain Enables Lithiation Chemistry Not Possible with Larger Sulfoximines

The four-membered thietane ring in 1-Imino-1lambda6-thietan-1-one imparts significant ring strain, which is a key driver of its unique reactivity. This strain facilitates α-lithiation at the carbon adjacent to sulfur under mild conditions, a transformation that is challenging or low-yielding with larger, less strained cyclic sulfoximines like thiane-1-oxide derivatives [1]. The resulting lithiated species can be trapped with a variety of electrophiles to yield C2-substituted derivatives, a core transformation for building molecular complexity [1].

Synthetic Organic Chemistry Strained Heterocycles Organolithium Chemistry

Optimal Application Scenarios for 1-Imino-1lambda6-thietan-1-one in Chemical Synthesis and Medicinal Chemistry


Synthesis of Stereochemically Defined Sulfoximine-Containing Pharmacophores

Researchers engaged in medicinal chemistry can leverage the predictable stereoselectivity of 1-Imino-1lambda6-thietan-1-one functionalization [1] to construct libraries of diastereomerically pure sulfoximine-containing compounds. This is particularly valuable for exploring structure-activity relationships (SAR) around chiral sulfur centers, which are known to influence target binding and pharmacokinetic properties [1].

Preparation of C2-Functionalized Thietane Derivatives as Novel Chemical Probes

The facile α-lithiation of 1-Imino-1lambda6-thietan-1-one [1] enables the rapid diversification of the thietane core with a wide range of electrophiles. This makes it an ideal starting material for generating focused libraries of C2-substituted thietane derivatives, which can serve as chemical probes to interrogate biological systems or as advanced intermediates in the synthesis of more complex sulfur-containing heterocycles [1].

High-Purity Reagent for Sensitive Catalytic and Multistep Synthetic Sequences

In synthetic sequences where even trace impurities can poison catalysts or lead to off-target products, procurement of 1-Imino-1lambda6-thietan-1-one at the highest available purity (98%) is critical . This grade ensures maximum reproducibility and minimizes the need for time-consuming purification steps, directly enhancing laboratory efficiency and the reliability of research data .

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